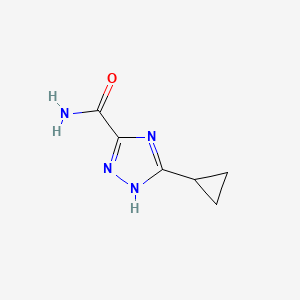
5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide
概要
説明
5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The cyclopropyl group attached to the triazole ring enhances the compound’s stability and biological activity, making it a valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of hydrazine with ethyl cyanoacetate to form 3-amino-1,2,4-triazole.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of the triazole intermediate with cyclopropylamine under appropriate conditions.
Amidation: The final step involves the amidation of the triazole intermediate with a suitable carboxylic acid derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Large-scale production may also involve continuous flow processes to improve efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogens, nucleophiles, and other reagents under suitable conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the triazole ring.
Reduction Products: Reduced derivatives of the triazole ring.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent. It has been studied for its activity against various bacterial and fungal strains.
Medicine: this compound has been investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial applications due to its stability and reactivity.
作用機序
The mechanism of action of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer activities. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth and proliferation of microbial or cancer cells.
類似化合物との比較
- 5-amino-1H-1,2,4-triazole-3-carboxamide
- 5-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
- 1,2,4-triazole-3-carboxylic acid derivatives
Comparison: 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the cyclopropyl group, which enhances its stability and biological activity compared to other triazole derivatives. The cyclopropyl group also contributes to its distinct chemical reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4(11)6-8-5(9-10-6)3-1-2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSZGIFDNPSOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


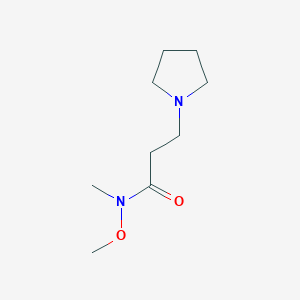


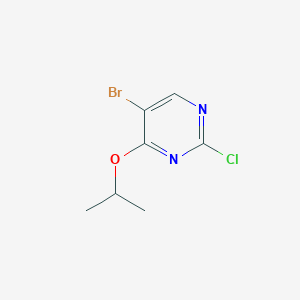

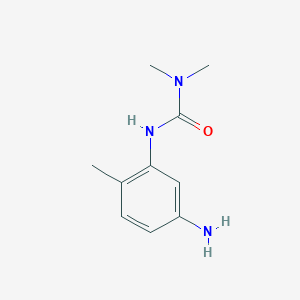
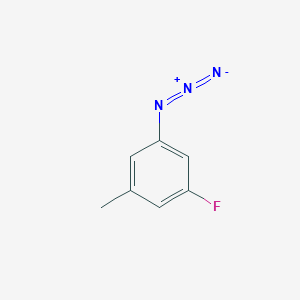
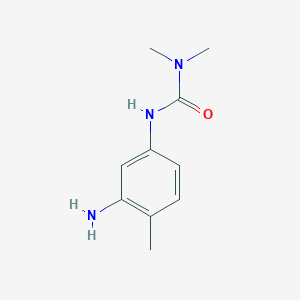
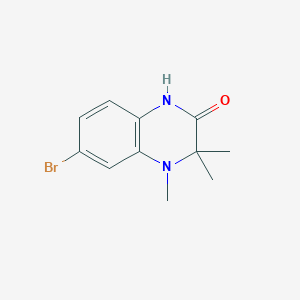
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)
